An In-depth Technical Guide to 2-Bromo-1-(o-tolyl)ethanone: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 2-Bromo-1-(o-tolyl)ethanone: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(o-tolyl)ethanone, a member of the α-bromoketone class of organic compounds, is a versatile synthetic intermediate of significant interest in chemical research and drug development. Its structure, featuring a reactive bromine atom adjacent to a carbonyl group and a sterically influential ortho-tolyl moiety, imparts a unique reactivity profile that is leveraged in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 2-bromo-1-(o-tolyl)ethanone, with a focus on experimental protocols and its role as a building block in the synthesis of bioactive molecules.
Chemical Structure and Identification
2-Bromo-1-(o-tolyl)ethanone, also known as 2-methylphenacyl bromide, possesses a well-defined chemical structure that is the basis for its reactivity. The presence of the bromine atom on the α-carbon makes it an excellent electrophile, susceptible to nucleophilic attack, while the ketone functionality allows for a range of chemical transformations.
| Identifier | Value |
| IUPAC Name | 2-bromo-1-(2-methylphenyl)ethanone[1] |
| Synonyms | 2-Methylphenacyl bromide[1] |
| CAS Number | 51012-65-8[1] |
| Molecular Formula | C₉H₉BrO[1] |
| SMILES | CC1=CC=CC=C1C(=O)CBr |
| InChI Key | XMGAXELQRATLJP-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of 2-Bromo-1-(o-tolyl)ethanone are crucial for its handling, storage, and application in synthesis. The compound is typically a liquid at room temperature.
| Property | Value |
| Molecular Weight | 213.07 g/mol [1] |
| Appearance | Liquid |
| Purity | ≥96% |
| Storage Temperature | Ambient Storage |
Note: For detailed safety and handling information, please refer to the Safety Data Sheet (SDS).
Experimental Protocols
The synthesis of 2-Bromo-1-(o-tolyl)ethanone and other α-bromo aromatic ketones is a well-established process in organic chemistry. Below is a general experimental protocol based on the bromination of the corresponding acetophenone.
General Synthesis of α-Bromo Aromatic Ketones
A common and effective method for the synthesis of α-bromo ketones involves the use of N-bromosuccinimide (NBS) as the brominating agent, often under ultrasound irradiation to enhance the reaction rate.[2]
Materials:
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1-(o-tolyl)ethanone (1.0 equivalent)
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N-Bromosuccinimide (NBS) (1.0 equivalent)[2]
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Polyethylene glycol (PEG-400) and water (as solvent)[2]
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Dichloromethane (for extraction)
Procedure:
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A mixture of 1-(o-tolyl)ethanone and N-bromosuccinimide is added to a mixture of PEG-400 and water with stirring.[2]
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The reaction mixture is then subjected to sonication using an ultrasonic horn at a frequency of approximately 25 kHz.[2]
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The temperature of the reaction is maintained at 80°C.[2]
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The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting acetophenone is completely consumed.[2]
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Upon completion, the reaction mixture is cooled to room temperature and the product is extracted with dichloromethane.[2]
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The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
Purification: The crude 2-Bromo-1-(o-tolyl)ethanone can be purified by standard techniques such as column chromatography on silica gel or distillation under reduced pressure to afford the pure product.
Reactivity and Synthetic Applications
The reactivity of 2-Bromo-1-(o-tolyl)ethanone is dominated by the electrophilic nature of the α-carbon, making it a valuable precursor for a variety of organic transformations. It is a key building block for the synthesis of numerous biologically active molecules.[3]
Key Reactions:
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Nucleophilic Substitution: The bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles such as amines, thiols, and carbanions. This allows for the introduction of diverse functional groups at the α-position.
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Heterocycle Synthesis: 2-Bromo-1-(o-tolyl)ethanone is a common starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.[3]
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Multicomponent Reactions: This compound can participate in one-pot multicomponent reactions to generate complex molecules with high efficiency. For instance, it can be used in the synthesis of highly substituted thiophene derivatives with potential antibacterial activity.[3]
The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of 2-Bromo-1-(o-tolyl)ethanone, highlighting its role as a versatile intermediate.
Caption: Synthetic workflow of 2-Bromo-1-(o-tolyl)ethanone and its applications.
Role in Drug Development
The utility of 2-Bromo-1-(o-tolyl)ethanone and related α-bromoketones in drug discovery and development is well-documented. These compounds serve as crucial intermediates in the synthesis of a wide array of pharmaceutical agents. The presence of a bromine substituent in synthetic intermediates has been shown to enhance the antimicrobial and antioxidant potential of the final compounds.[3]
For example, derivatives of 2-bromo-1-arylethanones are used in the synthesis of compounds with potential antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] The ability to readily introduce various functionalities via nucleophilic displacement of the bromide allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
2-Bromo-1-(o-tolyl)ethanone is a valuable and versatile chemical intermediate with a rich reactivity profile. Its importance in organic synthesis, particularly in the construction of heterocyclic systems and other complex molecular frameworks, makes it an indispensable tool for researchers and scientists. For professionals in drug development, a thorough understanding of its chemical properties and synthetic applications is crucial for the design and synthesis of novel therapeutic agents. The experimental protocols and reactivity patterns outlined in this guide provide a solid foundation for the effective utilization of this important building block in chemical and pharmaceutical research.
